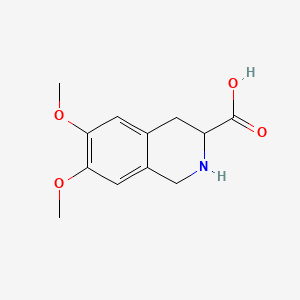

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Description

Propriétés

IUPAC Name |

6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-16-10-4-7-3-9(12(14)15)13-6-8(7)5-11(10)17-2/h4-5,9,13H,3,6H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWYXEHBJIMGDEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CNC(CC2=C1)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20390278 | |

| Record name | 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76824-86-7 | |

| Record name | 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Asymmetric Hydrogenation

Chiral tetrahydroisoquinolines can be synthesized via asymmetric hydrogenation of cyclic enamines. For 6,7-DMTIC:

-

Enamine Preparation : A prochiral enamine precursor with methoxy and carboxylic acid groups is synthesized.

-

Catalysis : Use of (R)-BINAP-Ru complexes under H₂ pressure (50–100 psi) achieves >90% enantiomeric excess.

Reaction Optimization and Parameter Analysis

Critical parameters influencing yield and purity include:

Yield Improvements :

-

Recrystallization : Ethanol/water mixtures achieve >95% purity.

-

Catalyst Recycling : Ru-BINAP can be recovered via filtration, reducing costs.

Industrial Production Considerations

Scaling up laboratory protocols requires addressing:

-

Cost-Efficiency :

-

Bulk Reagents : Use of inexpensive acids (e.g., H₂SO₄ instead of HCl).

-

Continuous Flow Systems : Enhance reaction control and throughput.

-

-

Environmental Impact :

-

Waste Management : Neutralization of acidic byproducts.

-

Solvent Recovery : Ethanol and DMF can be distilled and reused.

-

-

Regulatory Compliance :

-

GMP Standards : Ensure purity >99% for pharmaceutical applications.

-

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Enantiomeric Excess (%) | Scalability |

|---|---|---|---|---|

| Classical PFB | 60 | 95 | <50 | Moderate |

| Petasis-PFB Hybrid | 70 | 97 | 85 | High |

| Asymmetric Hydrogenation | 85 | 99 | >90 | Low |

Trade-offs :

-

Petasis-PFB : Balances yield and scalability but requires multi-step synthesis.

-

Asymmetric Hydrogenation : High enantioselectivity but limited to specialized facilities.

Analyse Des Réactions Chimiques

Types of Reactions

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or catalytic hydrogenation.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace functional groups on the molecule

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, sodium cyanoborohydride, catalytic hydrogenation.

Nucleophiles: Various nucleophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Applications De Recherche Scientifique

Anticancer Activity

One of the most significant applications of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is its potential as an anticancer agent. A study conducted on albino Wistar rats investigated its effects on colorectal carcinoma induced by dimethylhydrazine. The compound was administered at doses of 10 and 25 mg/kg for 15 days.

Key Findings:

- Histopathological Analysis : The compound demonstrated protective effects against the carcinogenic process.

- Biochemical Tests : M1 reduced elevated levels of interleukin-6 (IL-6), interleukin-2 (IL-2), and cyclooxygenase-2 (COX-2).

- Gene Expression Studies : It attenuated the over-expression of IL-6 and down-regulated the JAK2/STAT3 signaling pathway associated with tumor progression .

Metabolic Profiling

Further research employed H NMR-based serum metabolic profiling to assess the impact of M1 on metabolic alterations induced by colorectal cancer. The results indicated that M1 could restore disrupted metabolic profiles in cancer conditions .

Table of Research Findings

Mécanisme D'action

The mechanism of action of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with molecular targets and pathways within the body. For instance, its antiproliferative effects on hepatocellular carcinoma are mediated through the modulation of metabolic pathways and the inhibition of cancer cell proliferation . The compound’s ability to restore the arrangement of liver tissues in normal proportion further highlights its therapeutic potential .

Comparaison Avec Des Composés Similaires

Similar Compounds

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride:

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid: Another similar compound synthesized via the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization.

Uniqueness

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is unique due to its specific structural features and biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .

Activité Biologique

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (often referred to as M1) is a compound derived from the plant Mucuna pruriens. This compound has garnered attention due to its potential biological activities, particularly in neuroprotection and antiproliferative effects. This article examines the biological activity of M1, supported by data tables and relevant case studies.

- Chemical Formula : CHNO

- Molecular Weight : 237.25 g/mol

- IUPAC Name : this compound

Neuroprotective Effects

M1 has shown promising neuroprotective properties in various studies. Research indicates that it may enhance mitochondrial function and restore neurotransmitter levels in models of Parkinson's disease.

- Case Study : In a study involving 6-hydroxydopamine (6-OHDA) lesioned rats, Mucuna pruriens cotyledon powder (which contains M1) significantly restored endogenous levodopa and dopamine levels in the substantia nigra, suggesting a neurorestorative effect independent of synthetic treatments like levodopa .

Antiproliferative Activity

M1 has been investigated for its antiproliferative effects against various cancer cell lines.

- Research Findings : A study reported that isolated M1 exhibited significant antiproliferative actions against cancer cells. The mechanism was linked to the induction of apoptosis in cancer cell lines, demonstrating its potential as an anticancer agent .

The biological activities of M1 can be attributed to several mechanisms:

- Antioxidant Activity : M1 possesses antioxidant properties that help in scavenging free radicals and reducing oxidative stress.

- Neurotransmitter Modulation : It influences neurotransmitter levels and mitochondrial function, which is crucial for neuronal health.

- Cell Cycle Regulation : M1 may affect cell cycle proteins leading to the inhibition of cancer cell proliferation.

Table 1: Summary of Biological Activities of M1

| Activity Type | Effect | Reference |

|---|---|---|

| Neuroprotection | Restores dopamine levels | |

| Antiproliferation | Induces apoptosis in cancer cells | |

| Antioxidant | Scavenges free radicals |

Table 2: Case Studies on M1

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.